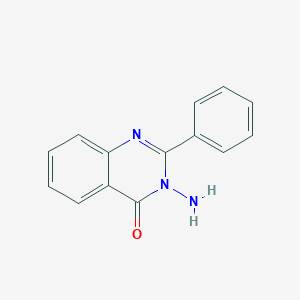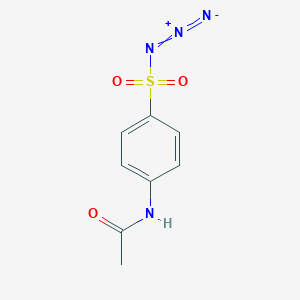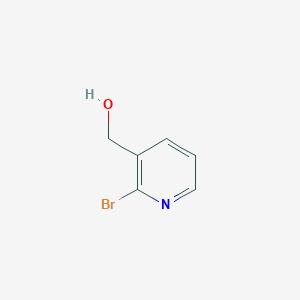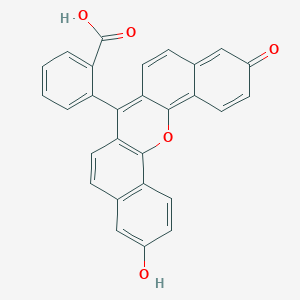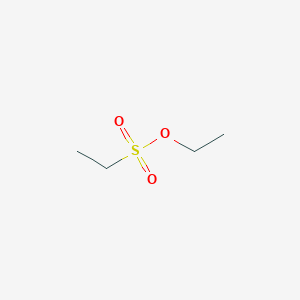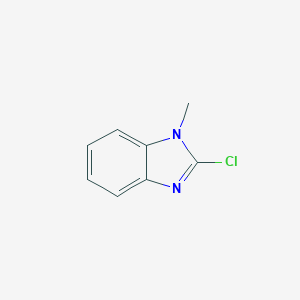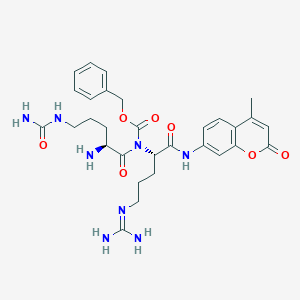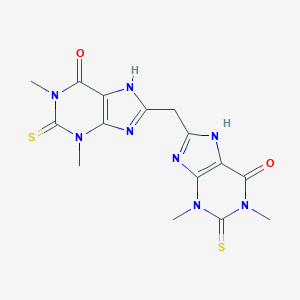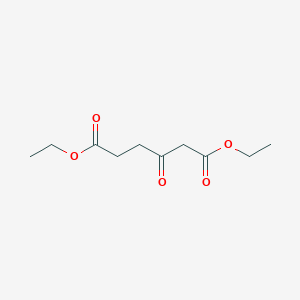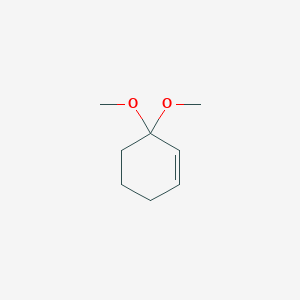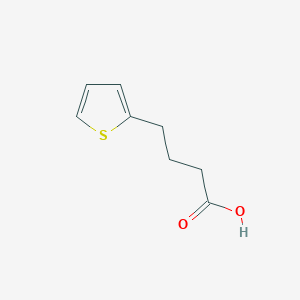
Ácido 4-(2-tienil)butírico
Descripción general
Descripción
El Ácido 4-(2-tienil)butírico es un compuesto orgánico con la fórmula molecular C8H10O2S. Es un ácido monocarboxílico que presenta una cadena principal de ácido butírico con un grupo 2-tienil unido en la cuarta posición.
Aplicaciones Científicas De Investigación
El Ácido 4-(2-tienil)butírico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con las enzimas.
Medicina: La investigación está en curso para explorar sus posibles efectos terapéuticos y aplicaciones en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción del Ácido 4-(2-tienil)butírico implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, puede actuar sobre la aminotransferasa aromática-amino-ácido, influyendo en varios procesos bioquímicos. Los efectos del compuesto están mediados por su capacidad para unirse y modular la actividad de estos objetivos .
Compuestos similares:
- Ácido 2-Tiofenbutírico
- Ácido 2-Tiofenbutanoico
- Ácido γ-(α-tienil)butírico
Comparación: El this compound es único debido a su patrón de sustitución específico y la presencia del grupo tienil en la cuarta posición. Esta característica estructural confiere propiedades químicas y biológicas distintas en comparación con otros compuestos similares .
En conclusión, el this compound es un compuesto versátil con un potencial significativo en varios dominios científicos. Su estructura y reactividad únicas lo convierten en un valioso objeto de estudio en química, biología, medicina e industria.
Análisis Bioquímico
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It’s possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Ácido 4-(2-tienil)butírico se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción del tiofeno con ácido butírico bajo condiciones específicas para introducir el grupo tienil en la posición deseada. La reacción típicamente requiere un catalizador y una temperatura controlada para asegurar la sustitución correcta .
Métodos de producción industrial: En entornos industriales, la producción de this compound a menudo implica reactores químicos a gran escala donde los reactivos se combinan en condiciones optimizadas. El proceso puede incluir pasos como la purificación y la cristalización para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido 4-(2-tienil)butírico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo tienil puede participar en reacciones de sustitución electrófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como bromo o cloro en condiciones ácidas.
Productos principales formados:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Derivados de tienil halogenados.
Comparación Con Compuestos Similares
- 2-Thiophenebutyric Acid
- 2-Thiophenebutanoic Acid
- γ-(α-Thienyl)butyric Acid
Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-11-6 | |
| Record name | 2-Thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiophenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-THIENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential toxic effects of 4-(2-thienyl)butyric acid on kidney cells?
A: Research suggests that 4-(2-thienyl)butyric acid can induce oxidative stress in isolated rat kidney cells, specifically in proximal and distal tubular cells. [] This finding highlights the importance of further investigating the potential nephrotoxic effects of this compound.
Q2: Can 4-(2-thienyl)butyric acid be synthesized using succinyl dichloride?
A: Yes, studies have demonstrated the successful synthesis of 4-(2-thienyl)butyric acid derivatives by reacting succinyl dichloride with thiophene compounds via Friedel-Crafts acylation. [] This method offers a potential synthetic route for preparing this compound and its analogs.
Q3: Are there any catalytic applications for the hydrogenation of 4-(2-thienyl)butyric acid derivatives?
A: Research indicates that derivatives of 2-oxo-4-(2-thienyl)butenoic acid, structurally related to 4-(2-thienyl)butyric acid, can be hydrogenated using palladium and nickel catalysts. [] This suggests potential catalytic applications for the selective modification of these compounds.
Q4: What is known about the structure of 4-(2-thienyl)butyric acid and its derivatives?
A: Researchers have successfully synthesized and elucidated the structure of various organotin(IV) derivatives of 4-(2-thienyl)butyric acid. [] This structural information is crucial for understanding the chemical behavior and potential biological activities of these compounds.
Q5: Does 4-(2-thienyl)butyric acid interact with enzymes?
A: While the provided research doesn't directly address this question, one study mentions the potential interaction of 4-(2-thienyl)butyric acid with aromatic amino acid aminotransferase. [] This finding warrants further investigation to understand the enzymatic activity modulation by this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
